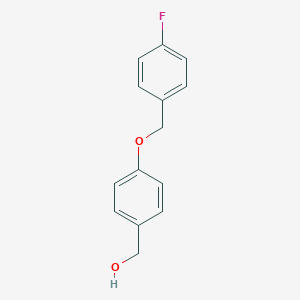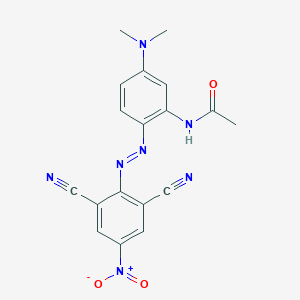![molecular formula C15H17NO B046601 3-[2-(4-Aminophenyl)propan-2-yl]phenol CAS No. 111545-80-3](/img/structure/B46601.png)
3-[2-(4-Aminophenyl)propan-2-yl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(4-Aminophenyl)-1-methylethyl]phenol: is an organic compound with a complex structure that includes both phenol and aniline functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-[1-(4-Aminophenyl)-1-methylethyl]phenol can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where aniline derivatives react with phenol in the presence of a catalyst such as aluminum chloride. Another method involves the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to form carbon-carbon bonds between aryl halides and boronic acids .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 3-[1-(4-Aminophenyl)-1-methylethyl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-[1-(4-Aminophenyl)-1-methylethyl]phenol is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various organic reactions .
Biology: In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with proteins and other biomolecules makes it useful in studying cellular processes and signaling pathways .
Medicine: In medicine, 3-[1-(4-Aminophenyl)-1-methylethyl]phenol is explored for its potential therapeutic properties. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .
Industry: In industrial applications, this compound is used in the production of dyes, pigments, and polymers. Its unique chemical properties make it valuable in the development of new materials and coatings.
Wirkmechanismus
The mechanism of action of 3-[1-(4-Aminophenyl)-1-methylethyl]phenol involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. In cancer cells, it can interfere with signaling pathways, inducing apoptosis or cell cycle arrest .
Vergleich Mit ähnlichen Verbindungen
4-Aminophenol: Similar in structure but lacks the methylethyl group.
Phenol: Lacks the amino and methylethyl groups.
Aniline: Contains the amino group but lacks the phenol and methylethyl groups.
Uniqueness: 3-[1-(4-Aminophenyl)-1-methylethyl]phenol is unique due to the presence of both phenol and aniline functional groups, along with the methylethyl substituent. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
111545-80-3 |
|---|---|
Molekularformel |
C15H17NO |
Molekulargewicht |
227.3 g/mol |
IUPAC-Name |
3-[2-(4-aminophenyl)propan-2-yl]phenol |
InChI |
InChI=1S/C15H17NO/c1-15(2,11-6-8-13(16)9-7-11)12-4-3-5-14(17)10-12/h3-10,17H,16H2,1-2H3 |
InChI-Schlüssel |
COPUOMGHQGSBQO-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC=C(C=C1)N)C2=CC(=CC=C2)O |
Kanonische SMILES |
CC(C)(C1=CC=C(C=C1)N)C2=CC(=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Methyl 3-[13-(2,2-difluoroethenyl)-8-ethenyl-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B46546.png)


